Cas no 165592-44-9 (3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid)

3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-Quinolinecarboxylicacid, 1,2-dihydro-3-methyl-2-oxo-
- 3-methyl-2-oxo-1H-quinoline-6-carboxylic acid
- 6-Quinolinecarboxylicacid,1,2-dihydro-3-methyl-2-oxo-(9CI)
- 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid
- DTXSID90633346
- SCHEMBL8918599
- EN300-160110
- 165592-44-9
-
- インチ: InChI=1S/C11H9NO3/c1-6-4-8-5-7(11(14)15)2-3-9(8)12-10(6)13/h2-5H,1H3,(H,12,13)(H,14,15)
- InChIKey: GTIGVZCZNYJSNM-UHFFFAOYSA-N
- ほほえんだ: CC1=CC2C(=CC=C(C(O)=O)C=2)NC1=O
計算された属性
- せいみつぶんしりょう: 203.05827
- どういたいしつりょう: 203.058243149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 335
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 66.4Ų
じっけんとくせい
- PSA: 66.4
3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-160110-2.5g |
3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid |
165592-44-9 | 2.5g |
$2631.0 | 2023-07-06 | ||
Enamine | EN300-160110-10.0g |
3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid |
165592-44-9 | 10.0g |
$5774.0 | 2023-07-06 | ||
Enamine | EN300-160110-0.05g |
3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid |
165592-44-9 | 0.05g |
$1129.0 | 2023-07-06 | ||
Enamine | EN300-31009712-10000mg |
3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid |
165592-44-9 | 10000mg |
$5774.0 | 2023-09-23 | ||
Enamine | EN300-31009712-100mg |
3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid |
165592-44-9 | 100mg |
$1183.0 | 2023-09-23 | ||
Enamine | EN300-160110-1.0g |
3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid |
165592-44-9 | 1.0g |
$1343.0 | 2023-07-06 | ||
Enamine | EN300-160110-0.5g |
3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid |
165592-44-9 | 0.5g |
$1289.0 | 2023-07-06 | ||
Enamine | EN300-160110-5.0g |
3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid |
165592-44-9 | 5.0g |
$3894.0 | 2023-07-06 | ||
Enamine | EN300-31009712-50mg |
3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid |
165592-44-9 | 50mg |
$1129.0 | 2023-09-23 | ||
Enamine | EN300-31009712-500mg |
3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid |
165592-44-9 | 500mg |
$1289.0 | 2023-09-23 |
3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acidに関する追加情報
Professional Introduction to 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid (CAS No. 165592-44-9)
3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid, identified by the chemical compound code CAS No. 165592-44-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline derivatives family, a class of molecules known for their broad spectrum of biological activities and therapeutic potential. The structural framework of 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid incorporates a quinoline core with modifications that enhance its pharmacological properties, making it a valuable scaffold for drug discovery and development.
The molecular structure of 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid consists of a fused bicyclic system comprising a benzene ring and a pyridine ring, with additional functional groups that contribute to its unique chemical and biological characteristics. Specifically, the presence of a carboxylic acid group at the 6-position and a methyl group at the 3-position introduces reactivity and binding potential that are exploited in various biochemical interactions. This configuration allows the compound to interact with biological targets in multiple ways, including enzyme inhibition and receptor binding, which are critical mechanisms in drug action.
In recent years, quinoline derivatives have been extensively studied for their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. The specific modifications in 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid contribute to its potential as a lead compound in the development of novel therapeutic agents. For instance, the carboxylic acid moiety can participate in hydrogen bonding interactions with biological targets, while the methyl group can influence the compound's solubility and metabolic stability. These features make it an attractive candidate for further optimization in drug design.
One of the most compelling aspects of 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid is its versatility in serving as a building block for more complex molecules. Researchers have leveraged this compound to synthesize derivatives with enhanced pharmacological profiles by introducing additional functional groups or modifying existing ones. Such structural diversification has led to the discovery of several promising candidates that exhibit improved efficacy and reduced toxicity compared to their parent compounds. The ability to fine-tune the chemical structure of 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid allows chemists to explore a wide range of biological activities, making it an indispensable tool in medicinal chemistry.
Recent advancements in computational chemistry and high-throughput screening have accelerated the process of identifying novel bioactive compounds derived from 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid. These technologies enable researchers to predict the binding affinity and pharmacokinetic properties of derivative compounds before conducting costly wet-lab experiments. By integrating virtual screening with experimental validation, scientists can rapidly prioritize promising candidates for further development. This approach has significantly reduced the time and resources required to bring new drugs to market while maintaining high standards of safety and efficacy.
The therapeutic potential of 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid has been explored in several preclinical studies aimed at identifying new treatments for various diseases. For example, researchers have investigated its effects on enzymes involved in cancer progression and inflammation. Preliminary findings suggest that derivatives of this compound may inhibit key pathways that drive tumor growth or modulate immune responses. While these studies are still in early stages, they highlight the compound's promise as a therapeutic agent and justify further investment in its development.
In addition to its pharmaceutical applications, 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid has shown potential in other areas of research. Its unique chemical properties make it useful as an intermediate in synthesizing more complex organic molecules used in materials science and industrial applications. The ability to functionalize this compound at multiple sites allows chemists to create polymers or specialty chemicals with tailored properties. Such versatility underscores its importance not only as a drug development scaffold but also as a versatile building block in synthetic chemistry.
The synthesis of 3-methyl-2 oxo -1 , 2 - dihydroquinoline - 6 - carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations such as oxidation or esterification. Advances in synthetic methodologies have enabled more efficient production processes, reducing costs and environmental impact while maintaining high quality standards. These improvements are crucial for scaling up production for both research purposes and commercial applications.
The safety profile of 3-methyl - 2 - oxo - 1 , 2 - dihydroquinoline - 6 - carboxylic acid is another critical consideration during its development and application. While preliminary studies suggest that this compound is well-tolerated at tested doses, further research is needed to fully characterize its toxicological properties. Comprehensive toxicology studies are essential to assess potential side effects or long-term health risks associated with exposure to this compound or its derivatives. These studies will provide valuable data for regulatory submissions and ensure safe use in both clinical trials and therapeutic settings.
As research continues to uncover new applications for 3-methyl - 2 - oxo - 1 , 2 - dihydroquinoline - 6 - carboxylic acid, collaborations between academic institutions, pharmaceutical companies, and biotechnology firms will be vital for translating laboratory discoveries into clinical reality. Such partnerships can accelerate drug development by combining expertise across different disciplines while sharing resources efficiently. The growing interest in quinoline derivatives underscores their importance as pharmacological tools capable of addressing unmet medical needs through innovative research approaches.
In conclusion,3-methyl - 2 - oxo - 1 , 2 - dihydroquinoline - 6 - carboxylic acid (CAS No .165592 .44 .9 ) represents an exciting opportunity for advancing therapeutic interventions across multiple disease areas . Its unique structural features , coupled with recent advances in synthetic chemistry , make it an ideal candidate for further exploration . By continuing to investigate its biological activities , optimize its pharmacological properties ,and develop safe production methods , researchers can unlock new possibilities for treating some of today's most challenging medical conditions . p >
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